![molecular formula C18H20ClNO2 B1303028 (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049745-26-7](/img/structure/B1303028.png)
(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a biphenyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.
Introduction of the Biphenyl Group: The biphenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a biphenyl boronic acid or ester and a suitable halide precursor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and microreactor technology can be employed to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of biphenyl alcohols or amines.
Substitution: Formation of nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
Drug Development
The compound has been explored as a potential lead in drug development due to its structural features that can modulate biological activity. Studies have indicated that modifications to the pyrrolidine core can enhance the compound's affinity for various receptors, including opioid and dopamine receptors. For instance, research has focused on developing derivatives that exhibit improved analgesic properties by targeting these receptors more effectively .
Cancer Research
Research indicates that compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines. A study investigated the viability of cancer cells upon treatment with pyrrolidine-based compounds, observing significant downregulation of nutrient transport systems and induction of vacuolation at certain concentrations . These findings suggest that (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride could be further evaluated for its anticancer potential.
Neurological Studies
The compound has potential applications in neurology, particularly as a tool for studying ionotropic glutamate receptors. The structural analogs of pyrrolidine have been used to explore receptor antagonism, providing insights into neurological pathways and the development of treatments for neurodegenerative diseases . The ability to selectively inhibit certain receptor subtypes can lead to advancements in understanding synaptic transmission and plasticity.
Case Studies
Mechanism of Action
The mechanism of action of (2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can influence its overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride: Similar structure but lacks the biphenyl group.
(2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid hydrochloride: Contains a benzyl group instead of a biphenyl group.
Uniqueness
(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature can enhance its binding interactions and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as a biphenyl-pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C18H20ClNO2
- Molecular Weight : 319.81 g/mol
- CAS Number : 1049745-26-7
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of cancer cell proliferation : Research indicates that biphenyl derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. For instance, similar compounds have shown IC50 values in the micromolar range against various cancer cell lines .
- Regulation of metabolic pathways : The compound may influence metabolic pathways by modulating nutrient transporters and altering cellular metabolism, particularly in cancer cells .
Table 1: Biological Activity Summary
Case Studies
- Anticancer Studies : A study evaluating the effects of biphenyl-pyrrolidine derivatives on A549 human lung cancer cells demonstrated significant inhibition of cell proliferation with an IC50 value around 9 μM. The mechanism was linked to cell cycle arrest and morphological changes indicative of apoptosis .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against HeLa cervical cancer cells revealed that the compound could induce extensive vacuolation and cell death at concentrations as low as 2 μM. This effect was attributed to the activation of PP2A, which restricts nutrient access and promotes cell death pathways .
- Metabolic Impact : Research has shown that derivatives similar to (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid can modulate glucose and amino acid transporters on cancer cells, suggesting a potential for targeting metabolic vulnerabilities in tumors .
Properties
IUPAC Name |
(2S,4R)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-18(21)17-11-14(12-19-17)10-13-6-8-16(9-7-13)15-4-2-1-3-5-15;/h1-9,14,17,19H,10-12H2,(H,20,21);1H/t14-,17+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDWZGVXHRYAOT-CVLQQERVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376061 | |
Record name | (4R)-4-[([1,1'-Biphenyl]-4-yl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049745-26-7 | |
Record name | (4R)-4-[([1,1'-Biphenyl]-4-yl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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